molecular formula C8H10N6 B8779679 6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE CAS No. 134760-67-1

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE

Cat. No.: B8779679
CAS No.: 134760-67-1
M. Wt: 190.21 g/mol
InChI Key: VIHOKLDQONOBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE is a heterocyclic compound that features both azetidine and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE typically involves the formation of the azetidine ring followed by its attachment to the purine core. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or purine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE is unique due to its specific combination of azetidine and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134760-67-1

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

6-(azetidin-1-yl)-7H-purin-2-amine

InChI

InChI=1S/C8H10N6/c9-8-12-6-5(10-4-11-6)7(13-8)14-2-1-3-14/h4H,1-3H2,(H3,9,10,11,12,13)

InChI Key

VIHOKLDQONOBGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.